molecular formula C11H16N4OS B14587126 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-12-4

6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide

Katalognummer: B14587126
CAS-Nummer: 61280-12-4
Molekulargewicht: 252.34 g/mol
InChI-Schlüssel: PRHNMGJBUDSAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is a chemical compound that features a pyrazine ring substituted with a pyrrolidine moiety and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine derivatives with pyrrolidine and thiocarbonyl compounds. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with 2-(Pyrrolidin-1-yl)ethanol under basic conditions to form the intermediate, which is then treated with thiocarbonyl reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to amines.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological receptors, while the carbothioamide group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrazine derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide.

Uniqueness

6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is unique due to the combination of the pyrrolidine and pyrazine rings with a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61280-12-4

Molekularformel

C11H16N4OS

Molekulargewicht

252.34 g/mol

IUPAC-Name

6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbothioamide

InChI

InChI=1S/C11H16N4OS/c12-11(17)9-7-13-8-10(14-9)16-6-5-15-3-1-2-4-15/h7-8H,1-6H2,(H2,12,17)

InChI-Schlüssel

PRHNMGJBUDSAHA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCOC2=NC(=CN=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.